Tralkoxydim: A Technical Guide for Researchers
Tralkoxydim: A Technical Guide for Researchers
An in-depth examination of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies of the selective herbicide Tralkoxydim.
Chemical Identity and Structure
Tralkoxydim is the International Organization for Standardization (ISO)-approved common name for the cyclohexanedione oxime herbicide.[1] Its chemical structure is characterized by a 2-(1-(ethoxyimino)propyl)-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one backbone.
Chemical Structure:
Table 1: Chemical Identification of Tralkoxydim
| Identifier | Value |
| IUPAC Name | 2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one[2] |
| CAS Number | 87820-88-0[3][4][5][6][7] |
| Molecular Formula | C₂₀H₂₇NO₃[1][3][4] |
| Molecular Weight | 329.43 g/mol [1][8] |
| Canonical SMILES | CCC(=C1C(=O)CC(CC1=O)C2=C(C=C(C=C2C)C)C)NOCC[1] |
| PubChem CID | 135492483[2][9][10] |
Physicochemical Properties
Tralkoxydim is a white to slightly yellow or orange crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of Tralkoxydim
| Property | Value |
| Melting Point | 105 - 109 °C[3] |
| Boiling Point | Decomposes before boiling |
| Density | 1.16 g/cm³ |
| Vapor Pressure | 3.70 x 10⁻⁴ mPa (at 20 °C) |
| Water Solubility | 6.1 mg/L (at 20 °C, pH 7) |
| Solubility in Organic Solvents (at 20 °C) | Acetone (B3395972): 89,000 mg/L, Methanol: 25,000 mg/L |
| Octanol-Water Partition Coefficient (Log P) | 2.1 (at pH 7, 20 °C) |
| Dissociation Constant (pKa) | 4.3 (weak acid) |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
Tralkoxydim is a selective, systemic herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By blocking ACCase, Tralkoxydim disrupts lipid formation, leading to the cessation of growth and eventual death of susceptible grass weeds.
The herbicidal activity of Tralkoxydim is primarily observed in graminaceous species. Broadleaf plants are generally tolerant due to a less sensitive ACCase enzyme.
Caption: Mechanism of action of Tralkoxydim.
Herbicidal Activity and Crop Selectivity
Tralkoxydim is a post-emergence herbicide used to control a range of grass weeds in cereal crops. It is absorbed by the leaves and translocated to the growing points of the weed.
Table 3: Herbicidal Spectrum and Crop Selectivity of Tralkoxydim
| Target Weeds | Tolerant Crops |
| Wild oats (Avena fatua) | Wheat (Triticum aestivum) |
| Green foxtail (Setaria viridis) | Barley (Hordeum vulgare) |
| Yellow foxtail (Setaria pumila) | |
| Annual ryegrass (Lolium rigidum) | |
| Persian darnel (Lolium persicum) |
Synthesis
The synthesis of Tralkoxydim is a multi-step process. A general overview of a common synthetic route is as follows:
-
Condensation: 2,4,6-Trimethylbenzaldehyde is reacted with acetone to form an intermediate.
-
Reaction with Diethyl Malonate and Propionyl Chloride: The intermediate from the first step undergoes a reaction with diethyl malonate and propionyl chloride. This step involves simultaneous condensation and rearrangement to yield a second intermediate.
-
Reaction with Ethoxyamine: The final step involves the reaction of the second intermediate with ethoxyamine to produce Tralkoxydim.
Caption: Generalized synthesis workflow for Tralkoxydim.
Environmental Fate and Toxicology
Environmental Fate:
Tralkoxydim is of moderate persistence in the soil environment. Its degradation is influenced by soil type and microbial activity. In water, its stability is pH-dependent, being more rapidly hydrolyzed under acidic conditions.
Toxicology:
Tralkoxydim exhibits low to moderate acute toxicity to mammals. A summary of its toxicological data is provided in Table 4.
Table 4: Toxicological Data for Tralkoxydim
| Test Organism | Route of Exposure | LD₅₀ / LC₅₀ |
| Rat (male) | Oral | 1324 mg/kg |
| Rat (female) | Oral | 934 mg/kg |
| Mouse (male) | Oral | 1231 mg/kg |
| Mouse (female) | Oral | 1100 mg/kg |
| Rat (male/female) | Dermal | >2000 mg/kg |
| Rainbow Trout (96h) | Aquatic | >7.2 mg/L |
| Daphnia magna (48h) | Aquatic | >9.8 mg/L |
Experimental Protocols
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of Tralkoxydim on ACCase activity in susceptible plants.
1. Enzyme Extraction:
- Homogenize young leaf tissue of a susceptible grass species (e.g., maize) in a chilled extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol, and 1% (w/v) PVPP).
- Centrifuge the homogenate at low speed to remove cell debris.
- Subject the supernatant to further centrifugation at high speed to pellet chloroplasts.
- Resuspend the chloroplast pellet in a suitable assay buffer.
2. ACCase Assay:
- The assay mixture should contain the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (as a tracer).
- Initiate the reaction by adding the enzyme extract.
- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C).
- Stop the reaction by adding acid (e.g., HCl).
- Dry the samples to remove unreacted ¹⁴CO₂.
- Quantify the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using liquid scintillation counting.
3. Inhibition Studies:
- Perform the ACCase assay in the presence of varying concentrations of Tralkoxydim (dissolved in a suitable solvent like DMSO).
- Include appropriate solvent controls.
- Calculate the concentration of Tralkoxydim required for 50% inhibition (I₅₀) of ACCase activity.
// Nodes
Start [label="Plant Tissue\n(Susceptible Grass)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
Step1 [label="Homogenization in\nExtraction Buffer"];
Step2 [label="Centrifugation\n(Low & High Speed)"];
Enzyme_Extract [label="Enzyme Extract\n(Chloroplasts)"];
Assay_Setup [label="Assay Mixture:\n- Enzyme Extract\n- ATP, MgCl₂, Acetyl-CoA\n- NaH¹⁴CO₃\n- Tralkoxydim (or control)"];
Incubation [label="Incubation\n(e.g., 30°C)"];
Reaction_Stop [label="Stop Reaction\n(add HCl)"];
Drying [label="Drying"];
Measurement [label="Liquid Scintillation\nCounting"];
Analysis [label="Data Analysis\n(Calculate I₅₀)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Step1;
Step1 -> Step2;
Step2 -> Enzyme_Extract;
Enzyme_Extract -> Assay_Setup;
Assay_Setup -> Incubation;
Incubation -> Reaction_Stop;
Reaction_Stop -> Drying;
Drying -> Measurement;
Measurement -> Analysis;
}
Caption: Experimental workflow for an ACCase inhibition assay.
Herbicidal Efficacy Greenhouse/Field Trial
This protocol provides a framework for evaluating the efficacy of Tralkoxydim on target weeds.
1. Experimental Design:
- Use a randomized complete block design with multiple replications.
- Establish plots or pots with a uniform population of the target weed species and the tolerant crop.
2. Herbicide Application:
- Apply Tralkoxydim at various rates, including a control (no herbicide).
- Use a calibrated sprayer to ensure uniform application.
- Apply the herbicide at the recommended growth stage of the weeds.
3. Data Collection:
- Assess weed control visually at regular intervals after application (e.g., 7, 14, and 28 days). Use a rating scale (e.g., 0% = no control, 100% = complete control).
- Measure crop injury using a similar visual rating scale.
- At the end of the trial, harvest the above-ground biomass of weeds and crops from a defined area within each plot.
- Determine the dry weight of the biomass.
4. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different Tralkoxydim rates on weed control and crop yield.
References
- 1. Tralkoxydim (Ref: PP 604) [sitem.herts.ac.uk]
- 2. Tralkoxydim | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Tralkoxydim Herbicide Manufacturer Supplier, CAS NO 87820-88-0 | Suze Chemical [suzehg.com]
- 5. Tralkoxydim CAS#: 87820-88-0 [m.chemicalbook.com]
- 6. accustandard.com [accustandard.com]
- 7. Tralkoxydim 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Tralkoxydim | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 9. Tralkoxydim | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tralkoxydim | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
